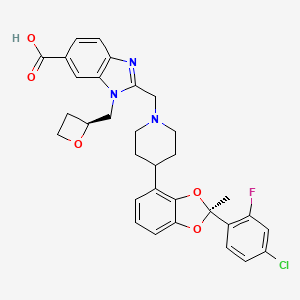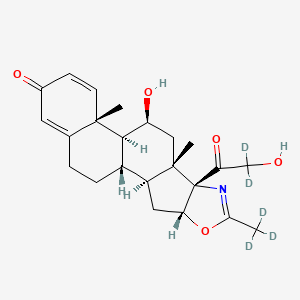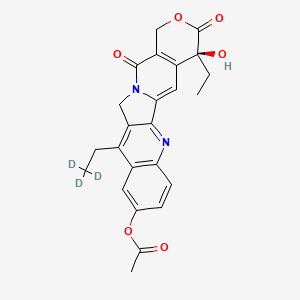
Molsidomine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molsidomine-d5 is a deuterated form of molsidomine, a long-acting vasodilator used primarily in the treatment of angina pectoris. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of molsidomine due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Molsidomine-d5 involves the incorporation of deuterium atoms into the molsidomine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical transformations to obtain the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The use of advanced techniques such as mechanochemistry has been explored to improve the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Molsidomine-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Hydrolysis: this compound is hydrolyzed in the liver to produce linsidomine-d5, which subsequently releases nitric oxide.
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of oxidizing agents.
Reduction: Reduction reactions can also occur, although they are less common compared to hydrolysis and oxidation.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous conditions, often catalyzed by enzymes in the liver.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used, although this is less common.
Major Products Formed
Linsidomine-d5: The primary active metabolite formed through hydrolysis.
Nitric Oxide: Released from linsidomine-d5, contributing to the vasodilatory effects.
Aplicaciones Científicas De Investigación
Molsidomine-d5 has a wide range of applications in scientific research:
Pharmacokinetics and Metabolism Studies: Used to trace the metabolic pathways and understand the pharmacokinetics of molsidomine.
Biomedical Research: Investigated for its potential therapeutic effects in various cardiovascular conditions.
Chemical Biology: Utilized in studies involving nitric oxide release and its biological effects.
Green Chemistry: The use of mechanochemistry in its synthesis aligns with the principles of green chemistry, promoting sustainable practices.
Mecanismo De Acción
Molsidomine-d5 exerts its effects through the release of nitric oxide, a potent vasodilator. The compound is hydrolyzed in the liver to produce linsidomine-d5, which then decomposes to release nitric oxide. This nitric oxide increases the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, leading to relaxation of the blood vessels and improved blood flow .
Comparación Con Compuestos Similares
Similar Compounds
Molsidomine: The non-deuterated form, used clinically for the same indications.
Nitroglycerin: Another vasodilator used in the treatment of angina pectoris.
Isosorbide Dinitrate: A nitrate used for similar therapeutic purposes.
Uniqueness
Molsidomine-d5 is unique due to its deuterium labeling, which makes it particularly valuable in research settings for studying the pharmacokinetics and metabolism of molsidomine. The stable isotope labeling allows for precise tracking and analysis in various experimental conditions.
Propiedades
Fórmula molecular |
C9H14N4O4 |
|---|---|
Peso molecular |
247.26 g/mol |
Nombre IUPAC |
(1E)-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)-1-(1,1,2,2,2-pentadeuterioethoxy)methanimidate |
InChI |
InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3/i1D3,2D2 |
Clave InChI |
XLFWDASMENKTKL-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])O/C(=N/C1=C[N+](=NO1)N2CCOCC2)/[O-] |
SMILES canónico |
CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


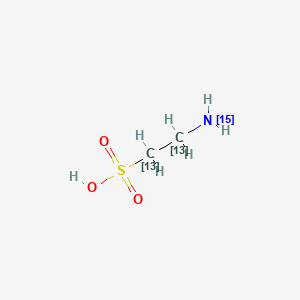
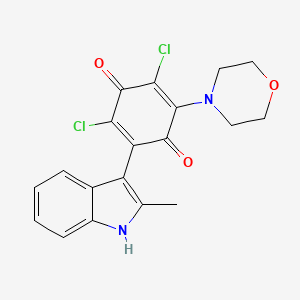
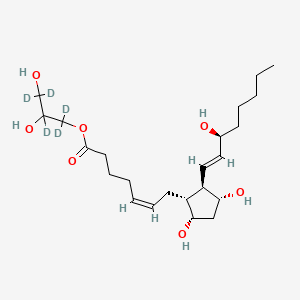
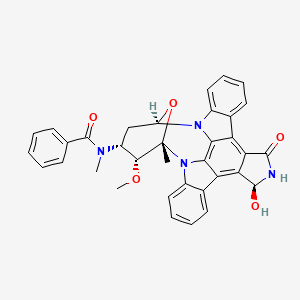
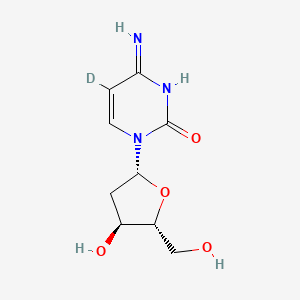
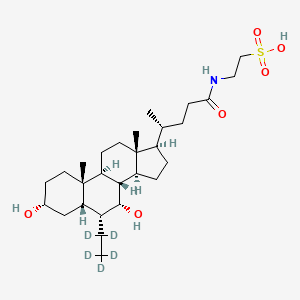
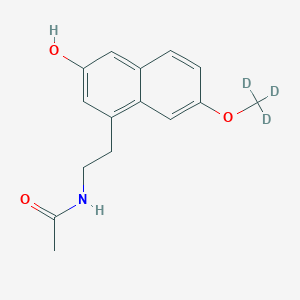
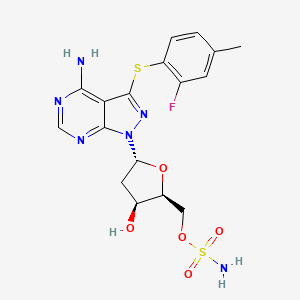
![8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide](/img/structure/B12420844.png)
